A Comprehensive Technical Guide to the Structural Analysis and Characterization of 3-(3-Bromophenyl)-1-cyclopropylpiperazine
A Comprehensive Technical Guide to the Structural Analysis and Characterization of 3-(3-Bromophenyl)-1-cyclopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the essential analytical methodologies for the comprehensive structural analysis and characterization of 3-(3-Bromophenyl)-1-cyclopropylpiperazine, a novel piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine ring is a crucial pharmacophore found in numerous biologically active compounds, and a thorough understanding of its derivatives is paramount for advancing new therapeutic agents.[1][2] This document, designed for professionals in the field, outlines the core analytical techniques, expected outcomes, and detailed experimental protocols necessary to ensure the identity, purity, and structural integrity of this compound.
Introduction to 3-(3-Bromophenyl)-1-cyclopropylpiperazine
3-(3-Bromophenyl)-1-cyclopropylpiperazine is a small molecule featuring a central piperazine ring substituted with a 3-bromophenyl group at the 3-position and a cyclopropyl group at the 1-position. The presence of the bromophenyl moiety offers a site for further chemical modification, while the cyclopropyl group can influence the molecule's conformational rigidity and metabolic stability. The piperazine core itself is known to enhance the pharmacokinetic properties of drug candidates.[1]
Chemical and Physical Properties
A foundational step in the characterization of any novel compound is the determination of its basic chemical and physical properties. For 3-(3-Bromophenyl)-1-cyclopropylpiperazine, these are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BrN₂ | Predicted |
| Molecular Weight | 281.19 g/mol | Predicted |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture of the atomic connectivity and functional groups present in 3-(3-Bromophenyl)-1-cyclopropylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of 3-(3-Bromophenyl)-1-cyclopropylpiperazine.
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
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Aromatic Region (δ 7.0-7.5 ppm): Four distinct signals corresponding to the four protons on the 3-bromophenyl ring are expected. The substitution pattern will lead to a complex splitting pattern (multiplets).
-
Piperazine Ring Protons (δ 2.5-3.5 ppm): The protons on the piperazine ring will appear as a series of complex multiplets due to their diastereotopic nature and coupling with each other and the cyclopropyl and phenyl protons.
-
Cyclopropyl Ring Protons (δ 0.4-0.9 ppm): The protons of the cyclopropyl group will appear as multiplets in the upfield region of the spectrum.
-
NH Proton: A broad singlet may be observed for the N-H proton of the piperazine ring, the chemical shift of which can be concentration and solvent dependent.
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
-
Aromatic Carbons (δ 115-150 ppm): Six signals are expected for the carbons of the bromophenyl ring. The carbon attached to the bromine atom will be significantly shifted.
-
Piperazine Ring Carbons (δ 40-60 ppm): Signals corresponding to the four carbons of the piperazine ring will be present.
-
Cyclopropyl Ring Carbons (δ 5-15 ppm): The carbons of the cyclopropyl group will appear at high field.
2.1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 3-(3-Bromophenyl)-1-cyclopropylpiperazine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the assignments of all proton and carbon signals.[3]
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
2.2.1. Expected Mass Spectrum
-
Molecular Ion Peak ([M+H]⁺): In an electrospray ionization (ESI) mass spectrum, the most prominent peak is expected to be the protonated molecular ion at m/z 282.07 and 284.07, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The molecule is expected to fragment at the piperazine ring and the bonds connecting the substituents. Common fragments would likely arise from the loss of the cyclopropyl group or cleavage of the piperazine ring.[3]
2.2.2. Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.[3]
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.
-
Mass Analysis: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion. Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
2.3.1. Expected FTIR Spectrum
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and cyclopropyl groups will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching in the phenyl ring.
-
C-N Stretch: The C-N stretching vibrations of the piperazine ring are expected in the 1250-1020 cm⁻¹ region.
-
C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹, will indicate the presence of the carbon-bromine bond.
2.3.2. Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are crucial for determining the purity of a compound and for separating it from any impurities or by-products from the synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 3-(3-Bromophenyl)-1-cyclopropylpiperazine.
3.1.1. Method Development Considerations
-
Column: A C18 stationary phase is a good starting point for this non-polar molecule.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution is often necessary to achieve good separation of the main compound from any impurities.[4][5]
-
Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength should be set at the absorbance maximum of the compound, which can be determined using a UV-Vis spectrophotometer.
3.1.2. Experimental Protocol: Purity Determination by HPLC
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Workflow Visualization
The following diagrams illustrate the general workflows for the structural characterization and purity analysis of 3-(3-Bromophenyl)-1-cyclopropylpiperazine.
Caption: Workflow for Structural Elucidation.
Caption: Workflow for Purity Analysis by HPLC.
Conclusion
The comprehensive structural analysis and characterization of 3-(3-Bromophenyl)-1-cyclopropylpiperazine require a multi-technique approach. The combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides unambiguous structural elucidation, while HPLC is essential for determining the purity of the compound. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists involved in the synthesis, development, and quality control of this and related piperazine derivatives, ensuring the scientific integrity and reliability of their findings.
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